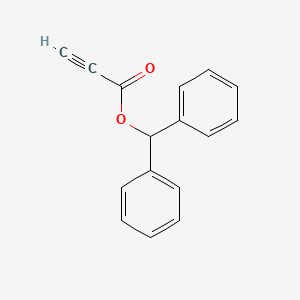
2-Propynoic acid, diphenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynoic acid, diphenylmethyl ester is an organic compound with the molecular formula C16H12O2. It is an ester derivative of 2-propynoic acid and diphenylmethanol. Esters are known for their pleasant odors and are widely used in various industries, including perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propynoic acid, diphenylmethyl ester can be synthesized through the esterification of 2-propynoic acid with diphenylmethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction can be represented as follows:
2-Propynoic acid+DiphenylmethanolH2SO42-Propynoic acid, diphenylmethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Propynoic acid, diphenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-propynoic acid and diphenylmethanol.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 2-Propynoic acid and diphenylmethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
2-Propynoic acid, diphenylmethyl ester has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propynoic acid, diphenylmethyl ester involves its interaction with nucleophiles, leading to nucleophilic acyl substitution reactions. The ester group is activated by the presence of an electron-withdrawing group, making the carbonyl carbon more susceptible to nucleophilic attack . The general mechanism can be summarized as follows:
- Nucleophilic attack on the carbonyl carbon.
- Formation of a tetrahedral intermediate.
- Elimination of the leaving group (e.g., alcohol or alkoxide).
- Formation of the final product (e.g., carboxylic acid or substituted ester).
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: An ester with a similar structure but different functional groups.
Ethyl benzoate: Another ester with an aromatic ring and similar reactivity.
Methyl butyrate: A simple ester with a fruity odor.
Uniqueness
2-Propynoic acid, diphenylmethyl ester is unique due to its combination of an alkyne group and an aromatic ester, which imparts distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
65955-77-3 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
benzhydryl prop-2-ynoate |
InChI |
InChI=1S/C16H12O2/c1-2-15(17)18-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12,16H |
InChI Key |
PZOCABPVIYNVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


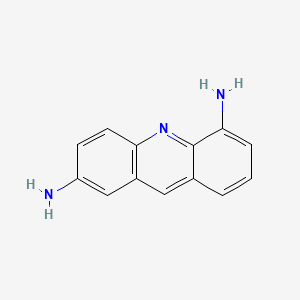
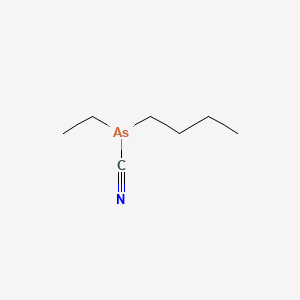
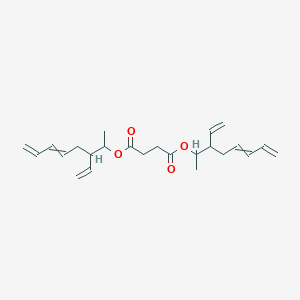
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)


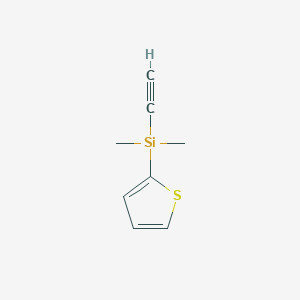
![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
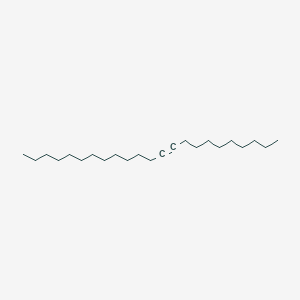
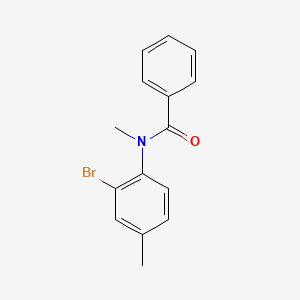

![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
